molecular formula C22H17BrN2O4 B12024493 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 769155-96-6

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Katalognummer: B12024493
CAS-Nummer: 769155-96-6
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: QFAKOTNEZKORMP-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves several steps. The synthetic route typically starts with the preparation of the methoxybenzoyl hydrazone, which is then reacted with a bromobenzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction

Analyse Chemischer Reaktionen

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Wirkmechanismus

The mechanism of action of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The methoxybenzoyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl linkage allows for the formation of stable complexes. The bromobenzoate moiety can participate in various chemical reactions, enhancing the compound’s reactivity and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

769155-96-6

Molekularformel

C22H17BrN2O4

Molekulargewicht

453.3 g/mol

IUPAC-Name

[4-[(E)-[(3-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-18-6-4-5-16(13-18)21(26)25-24-14-15-9-11-17(12-10-15)29-22(27)19-7-2-3-8-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+

InChI-Schlüssel

QFAKOTNEZKORMP-ZVHZXABRSA-N

Isomerische SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.